![molecular formula C20H19ClN2O4 B2552947 3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea CAS No. 2097902-93-5](/img/structure/B2552947.png)
3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
None of the provided papers directly describe the synthesis of "3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea". However, the papers do mention the use of related compounds that could potentially be synthesized through similar methods, involving steps like chromogenic reactions, ion-pair extraction, and derivatization .
Molecular Structure Analysis
The molecular structure of the compound includes a methoxyphenyl group, which is a common moiety in the compounds studied within the papers. These groups are known for their roles in the metabolism of various biological molecules and are often analyzed using chromatographic and electrochemical detection methods .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of "3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea". However, they do discuss the analysis of similar compounds and their metabolites, which undergo reactions such as enzymatic deconjugation, extraction, and derivatization for detection purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not detailed in the provided papers. However, the papers do discuss the properties of related compounds, such as their solubility, stability, and reactivity under various conditions, which are important for their detection and quantification in biological samples .
Scientific Research Applications
Chemical Synthesis and Reactions
Curtius Reaction and Chemical Transformations
Research by Pevzner (2011) explores the chemical transformations of methyl (diethoxyphosphorylmethyl)furoates through selective hydrolysis, leading to furoyl azides. The study highlights the process of Curtius rearrangement in the creation of isocyanates and subsequent formation of methyl urethanes, emphasizing the intricate pathways and potential for creating related compounds (Pevzner, 2011).
Potential Medical Applications
Inhibition of Translation Initiation as Anti-Cancer Strategy
A study by Denoyelle et al. (2012) identifies symmetrical N,N'-diarylureas as potent activators of the eIF2α kinase heme regulated inhibitor, which inhibits cancer cell proliferation. This research underlines the potential of chemical compounds in therapeutic applications, particularly in targeting specific cellular mechanisms for cancer treatment (Denoyelle et al., 2012).
Environmental Degradation
Photodegradation and Hydrolysis of Pesticides
Gatidou and Iatrou (2011) investigated the photodegradation and hydrolysis of substituted urea herbicides and organophosphorous insecticides in water. Their findings provide insight into the environmental behavior of these compounds, including their stability and degradation under various conditions, which is crucial for understanding the environmental impact of related chemical entities (Gatidou & Iatrou, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-26-19-9-8-15(21)11-16(19)23-20(25)22-12-17(24)13-4-6-14(7-5-13)18-3-2-10-27-18/h2-11,17,24H,12H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJHPMDTPGPJAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2552864.png)
![(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2552865.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2552866.png)
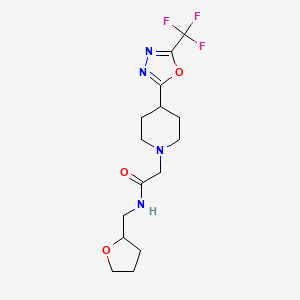
![rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2552869.png)
![2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B2552871.png)
amine](/img/structure/B2552872.png)
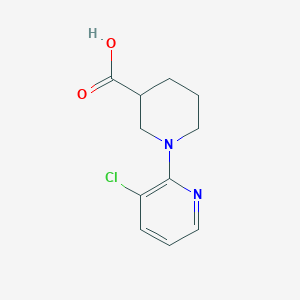
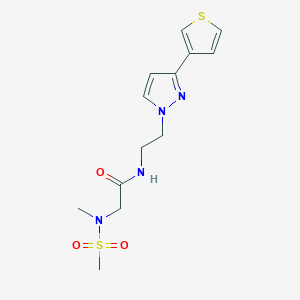
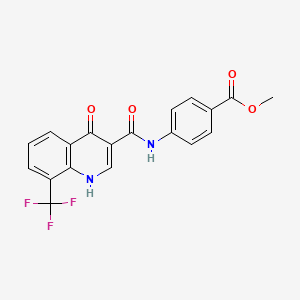
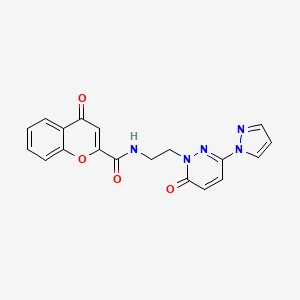
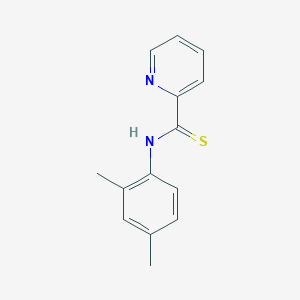
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2552884.png)
